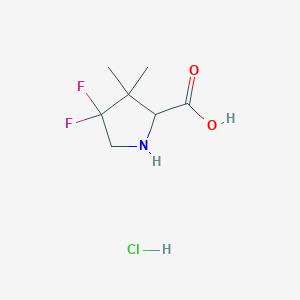
4,4-ジフルオロ-3,3-ジメチルピロリジン-2-カルボン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative. This compound is known for its unique structural features, which include two fluorine atoms and a carboxylic acid group attached to a pyrrolidine ring. The presence of fluorine atoms often imparts distinct chemical and biological properties to the molecule, making it a valuable compound in various scientific research fields.
科学的研究の応用
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dipeptidyl peptidase-4 (DPP-4).
Medicine: Explored for its potential therapeutic applications, including as a component in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the reaction of 3,3-dimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the substituent introduced, various fluorinated derivatives can be formed.
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
作用機序
The mechanism of action of 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as a potential DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels. The fluorine atoms enhance the binding affinity and specificity of the compound to its target.
類似化合物との比較
Similar Compounds
- 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride
- 4,4-Difluoro-3,3-dimethylpyrrolidine
- 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid
Uniqueness
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of both fluorine atoms and a carboxylic acid group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound in various research applications, particularly in the development of fluorinated pharmaceuticals and enzyme inhibitors.
特性
CAS番号 |
1408076-44-7 |
|---|---|
分子式 |
C7H12ClF2NO2 |
分子量 |
215.62 g/mol |
IUPAC名 |
(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-6(2)4(5(11)12)10-3-7(6,8)9;/h4,10H,3H2,1-2H3,(H,11,12);1H/t4-;/m1./s1 |
InChIキー |
JKUBNVCKITZURN-PGMHMLKASA-N |
異性体SMILES |
CC1([C@H](NCC1(F)F)C(=O)O)C.Cl |
SMILES |
CC1(C(NCC1(F)F)C(=O)O)C.Cl |
正規SMILES |
CC1(C(NCC1(F)F)C(=O)O)C.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethynylimidazo[1,2-A]pyridine](/img/structure/B1403956.png)
![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)
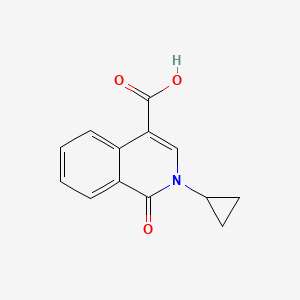

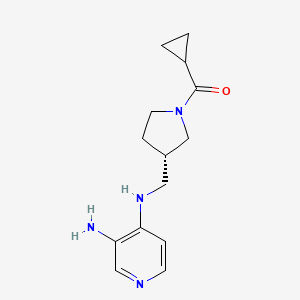
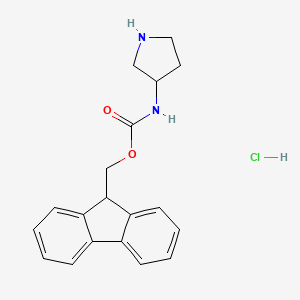
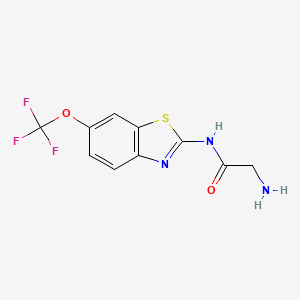
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)
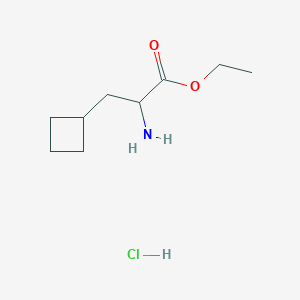
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)
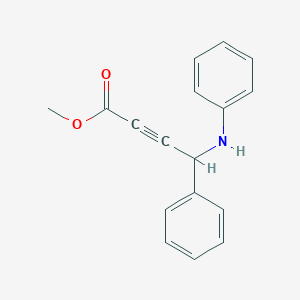
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1403977.png)

